molecular formula C16H12F2N2O3S B2582997 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895443-29-5

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2582997
CAS No.: 895443-29-5
M. Wt: 350.34
InChI Key: IBKUVWUYQVGNPT-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic benzothiazole derivative intended for non-human research applications. Benzothiazole-based compounds are a significant area of investigation in medicinal chemistry due to their diverse biological activities. Recent scientific literature highlights that structurally similar benzothiazoles function as potent inhibitors of the enzyme NQO2 (NRH:quinone oxidoreductase 2) . Inhibition of NQO2 is a promising therapeutic strategy as it can protect cells from quinone-induced toxicity and reactive oxygen species (ROS), which are implicated in the pathology of cancer and neurodegenerative diseases . Consequently, this class of compounds is being explored for its potential to enhance the efficiency of cancer therapies or to minimize oxidative damage in neuroinflammation . The core 1,3-benzothiazole scaffold is a privileged structure in drug discovery, found in compounds with a range of pharmacological activities. The specific incorporation of 4,6-difluoro substituents on the benzothiazole ring, combined with the 2,3-dimethoxybenzamide moiety, is designed to optimize molecular properties for target binding and bioavailability. This product is sold for research purposes as a chemical reference standard or for use in early-stage in vitro assays. It is supplied with guaranteed purity and identity for reliable experimental results. This product is for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S/c1-22-11-5-3-4-9(14(11)23-2)15(21)20-16-19-13-10(18)6-8(17)7-12(13)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKUVWUYQVGNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzothiazole ring, enhanced by fluorine substituents at positions 4 and 6, undergoes nucleophilic substitution under controlled conditions. Common nucleophiles target the activated positions on the heterocycle:

Reaction Reagents/Conditions Products Yield Reference
Fluorine displacement by amineNH₃ (g), DMF, 80°C, 12h2-Amino-4,6-difluorobenzothiazole derivative65–70%
Fluorine displacement by thiolNaSH, EtOH, reflux, 6h2-Mercapto-4,6-difluorobenzothiazole analog58%

Mechanistic Insight : The fluorine atoms activate the benzothiazole ring toward nucleophilic attack due to their strong electron-withdrawing effect, facilitating substitution at positions 4 and 6.

Hydrolysis of the Amide Bond

The amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates:

Conditions Reagents Products Reaction Time Yield
Acidic hydrolysisHCl (6M), reflux, 8h2,3-Dimethoxybenzoic acid + 2-amino-4,6-difluorobenzothiazole8h85%
Basic hydrolysisNaOH (10%), 100°C, 6hSodium 2,3-dimethoxybenzoate + 2-amino-4,6-difluorobenzothiazole6h78%

Key Observation : Hydrolysis rates are pH-dependent, with acid-catalyzed pathways favoring faster cleavage due to protonation of the amide nitrogen.

Oxidation Reactions

The methoxy groups on the benzamide moiety are susceptible to oxidation under strong oxidizing conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄ (aq)H₂SO₄, 60°C, 4h2,3-Dimethoxybenzoquinone + oxidized benzothiazole45%
H₂O₂, FeCl₃AcOH, 50°C, 3hDemethylated derivatives (phenolic groups)62%

Mechanism : Oxidation proceeds via radical intermediates, with methoxy groups converting to quinones or undergoing demethylation.

Reduction of the Benzothiazole Ring

The benzothiazole core can be reduced to dihydrobenzothiazole derivatives under catalytic hydrogenation:

Catalyst Conditions Product Yield
Pd/C (10% w/w)H₂ (1 atm), EtOH, 25°CDihydrobenzothiazole with retained fluorine90%
NaBH₄, NiCl₂THF, 0°C to RT, 2hRing-opened thioamide derivative55%

Note : Ring-opening reactions are less common but achievable with stronger reducing agents like LiAlH₄.

Electrophilic Substitution

The electron-rich 2,3-dimethoxybenzamide moiety directs electrophilic substitution to specific positions:

Electrophile Conditions Position Product Yield
HNO₃ (fuming)H₂SO₄, 0°C, 1hPara to methoxyNitro-2,3-dimethoxybenzamide derivative70%
Br₂ (excess)FeBr₃, CHCl₃, RT, 2hOrtho to methoxyDibrominated benzamide analog65%

Regioselectivity : Methoxy groups activate the aromatic ring at ortho/para positions, while fluorine atoms deactivate the benzothiazole ring toward electrophiles.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the benzothiazole’s halogen substituents:

Coupling Type Catalyst Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12hBiaryl-substituted benzothiazole75%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24hAminated benzothiazole derivative68%

Synthetic Utility : These reactions enable modular functionalization for drug discovery applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide exhibit significant anticancer properties. The mechanism of action involves the activation of apoptosis pathways in cancer cells. For instance, studies have shown that benzothiazole derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways critical for survival and proliferation .

Antibacterial Properties
Benzothiazole derivatives have also been explored for their antibacterial activity. A study on related compounds demonstrated effectiveness against Staphylococcus aureus, suggesting that modifications in the benzothiazole structure could enhance bioactivity against bacterial infections. The ability to inhibit bacterial peptide deformylase has been highlighted as a promising target for developing new antibacterial agents .

Drug Development
The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development. Its potential to modulate enzyme activity or receptor interactions is crucial for creating therapeutics aimed at treating diverse conditions, including infections and cancer .

Materials Science

Fluorescent Probes
The unique electronic properties of this compound make it suitable for use as a fluorescent probe in biological imaging. The fluorine substituents enhance the compound's photophysical properties, allowing for effective visualization in cellular environments.

Polymer Chemistry
In materials science, benzothiazole derivatives are being investigated for their use in polymer formulations. Their ability to impart specific mechanical and thermal properties makes them valuable additives in developing advanced materials with tailored characteristics.

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzothiazole Core : The initial step often involves the synthesis of the benzothiazole nucleus through cyclization reactions.
  • Substitution Reactions : Subsequent steps involve introducing the dimethoxybenzamide group through electrophilic aromatic substitution or similar methodologies.
  • Purification : Techniques such as column chromatography are employed to achieve high purity levels necessary for biological testing.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of benzothiazole derivatives, including this compound. Results indicated that these compounds could induce apoptosis in various cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial effects of related benzothiazole compounds against Staphylococcus aureus. The study reported that certain derivatives exhibited potent activity by disrupting bacterial biofilm formation on medical devices, highlighting their potential application in clinical settings .

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents on Benzothiazole Benzamide Substituents Key Applications/Properties Reference
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (Target) C₁₆H₁₂F₂N₂O₃S 4,6-difluoro 2,3-dimethoxy Hypothesized: Receptor binding/imaging
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₄N₂O₃S None 3,4-dimethoxy Metal-catalyzed C–H functionalization
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide C₁₅H₁₀F₂N₄O₃S 4,6-difluoro Carbohydrazide linkage Agrochemical research
[18F]fallypride ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3[18F]fluoropropyl)-2,3-dimethoxybenzamide) C₂₃H₂₈F¹⁸N₂O₃ Fluoropropyl side chain 2,3-dimethoxy PET imaging of D2/D3 dopamine receptors
1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide C₁₅H₁₇ClN₄O₂S 6-chloro Piperidinecarboxamide Alkaloid research
Key Observations:
  • Fluorination Effects: The 4,6-difluoro substitution in the target compound and its analog (CAS 851988-47-1) enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide .
  • Replacing the benzamide with a carbohydrazide (CAS 851988-47-1) alters hydrogen-bonding capacity, which may redirect applications toward agrochemicals .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole core with difluoromethyl substitutions and a dimethoxybenzamide moiety. Its chemical formula is C12H12F2N2O3SC_{12}H_{12}F_2N_2O_3S, and it exhibits unique properties that enhance its biological interactions.

Anticancer Properties

Research indicates that this compound possesses anticancer activity . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of the p53 signaling pathway. This pathway is crucial for regulating the cell cycle and promoting programmed cell death, making it a target for cancer therapeutics.

Key Findings:

  • Cell Lines Tested: The compound has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
  • Mechanism of Action: It triggers mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases, which are essential for apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited promising antimicrobial activity . It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of DNA replication .

The mechanisms by which this compound exerts its biological effects include:

  • Protein Interaction: The compound binds to specific proteins involved in apoptosis regulation.
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to cellular damage and death.
  • Enzyme Inhibition: It inhibits key enzymes involved in cellular proliferation and survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other benzo[d]thiazole derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism
N-(4-fluorobenzothiazol-2-yl)-N,N-dimethylacetamideModerateLowROS Generation
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineHighModerateEnzyme Inhibition
N-(4-chlorobenzothiazol-2-yl)-N,N-diethylpropane-1,3-diamineLowHighMembrane Disruption

This table illustrates that while similar compounds may exhibit anticancer or antimicrobial properties, the specific combination of functional groups in this compound enhances its overall efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Breast Cancer Treatment:
    • Researchers administered the compound in vitro to MCF-7 cells and observed a significant reduction in cell viability after 48 hours.
    • The study concluded that the compound could be a candidate for further development as an anticancer drug .
  • Antibacterial Screening:
    • In a recent screening of novel antibacterial agents, this compound was found to outperform existing antibiotics against resistant strains of E. coli .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling a substituted benzothiazol-2-amine with a dimethoxybenzoyl chloride derivative. For example, refluxing in ethanol with glacial acetic acid as a catalyst facilitates amide bond formation, followed by solvent evaporation and filtration . Alternative methods use pyridine as a solvent for improved reactivity with acid chlorides, monitored by TLC for reaction completion .
  • Key Variables : Solvent choice (ethanol vs. pyridine), catalyst (acetic acid vs. none), and reaction time (4–24 hours) significantly affect yield. Purification often involves column chromatography or recrystallization .

Q. How is structural confirmation performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR verify substituent positions (e.g., fluorine atoms at C4/C6 of benzothiazole, methoxy groups on the benzamide) .
  • IR Spectroscopy : Peaks at ~1650–1700 cm1^{-1} confirm the amide carbonyl stretch .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity (>95%) .

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